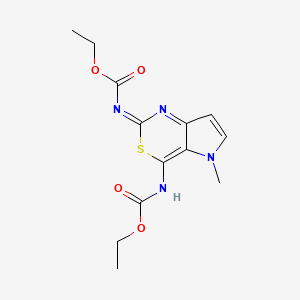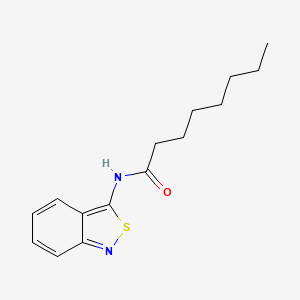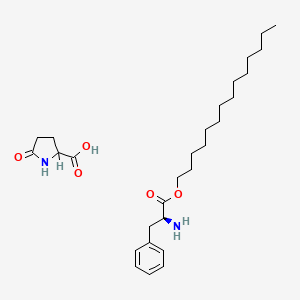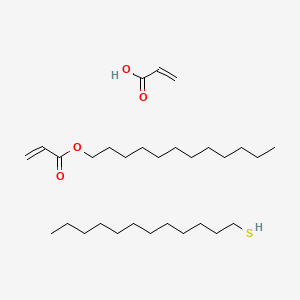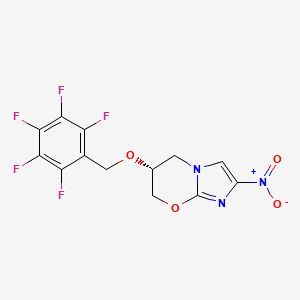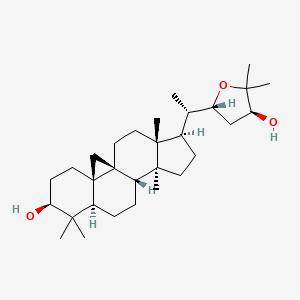
Isocyclokirilodiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyclokirilodiol is a cycloartane-type triterpenoid compound isolated from the seeds of Trichosanthes kirilowii Maxim. (Cucurbitaceae) . It has the molecular formula C₃₀H₅₀O₃ and a molecular weight of 458.74 g/mol . This compound is known for its unique structure, which includes a monohydroxy-tetrahydrofuran ring in the side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocyclokirilodiol is typically isolated from the nonsaponifiable lipid fraction obtained from the methanolic extract of Trichosanthes kirilowii seeds . The isolation process involves detailed spectroscopic analyses to determine its structure . The compound has a melting point of 210–213°C when recrystallized from methanol-acetone .
Industrial Production Methods: Currently, there are no widely reported industrial production methods for this compound. Its extraction and purification are primarily conducted in research settings using the methods mentioned above .
Chemical Reactions Analysis
Types of Reactions: Isocyclokirilodiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids .
Scientific Research Applications
Isocyclokirilodiol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference compound for studying the properties of cycloartane-type triterpenoids . In biology, it has been investigated for its potential anti-inflammatory and anti-cancer properties . In medicine, this compound is being explored for its potential therapeutic effects, although more research is needed to fully understand its mechanisms and efficacy .
Mechanism of Action
The mechanism of action of isocyclokirilodiol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and cancer-related pathways . the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Isocyclokirilodiol is unique among cycloartane-type triterpenoids due to its specific structural features, such as the monohydroxy-tetrahydrofuran ring in the side chain . Similar compounds include cyclokirilodiol, which shares a similar structure but differs in the stereochemistry of certain functional groups . Other related compounds include various cycloartane triterpenoids isolated from different plant sources .
Properties
CAS No. |
188725-45-3 |
|---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,5R)-5-[(1S)-1-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-2,2-dimethyloxolan-3-ol |
InChI |
InChI=1S/C30H50O3/c1-18(20-16-24(32)26(4,5)33-20)19-10-12-28(7)22-9-8-21-25(2,3)23(31)11-13-29(21)17-30(22,29)15-14-27(19,28)6/h18-24,31-32H,8-17H2,1-7H3/t18-,19+,20+,21-,22-,23-,24-,27+,28-,29+,30-/m0/s1 |
InChI Key |
MCQQYOJCESNCDO-HDVFQIRZSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C)[C@H]6C[C@@H](C(O6)(C)C)O |
Canonical SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C)C6CC(C(O6)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


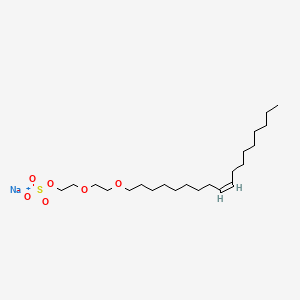
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)
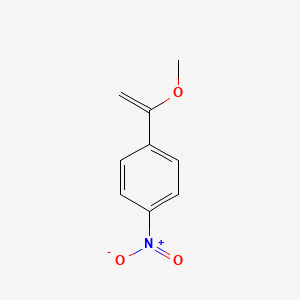

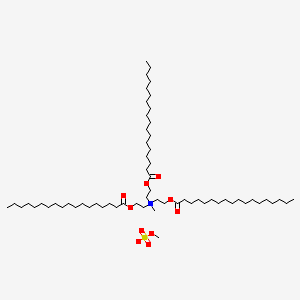
![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)
